molecular formula C11H13NO3 B8540721 2-Methyl-3-(3-methyl-2-nitrophenoxy)-1-propene

2-Methyl-3-(3-methyl-2-nitrophenoxy)-1-propene

Cat. No.: B8540721
M. Wt: 207.23 g/mol
InChI Key: XIVZKWGWKRMRBR-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methyl-2-nitrophenoxy)-1-propene is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-methyl-3-(2-methylprop-2-enoxy)-2-nitrobenzene

InChI

InChI=1S/C11H13NO3/c1-8(2)7-15-10-6-4-5-9(3)11(10)12(13)14/h4-6H,1,7H2,2-3H3

InChI Key

XIVZKWGWKRMRBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20.0 grams (0.130 mole) of 3-methyl-2-nitrophenol and 22.5 grams (0.163 mole) of potassium carbonate in 200 mL of dimethyl sulfoxide was stirred, and 15.3 mL (0.156 mole) of methallyl chloride was added dropwise during a five minute period. Upon completion of addition, 5.4 grams (0.033 mole) of potassium iodide was added in one portion. The reaction mixture was then stirred at ambient temperature for about 18 hours. After this time the reaction mixture was poured into 500 mL of water. The mixture was then extracted with two 200 mL portions of diethyl ether. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 27.0 grams of 2-methyl-3-(3-methyl-2-nitrophenoxy)-1-propene. The NMR spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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